molecular formula C16H18N2O4S B5758375 ({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE

({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE

Cat. No.: B5758375
M. Wt: 334.4 g/mol
InChI Key: NEHHOFVWXIHEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide is 334.09872823 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-3-9-15(10-4-12)23(20,21)18-16(19)17-11-13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHHOFVWXIHEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound is characterized by the following structural components:

  • 4-Methoxybenzyl group : This moiety is often associated with various biological activities, including antimicrobial and anticancer properties.
  • 4-Methylphenyl group : This aromatic ring can influence the lipophilicity and biological interactions of the compound.
  • Dioxo-lambda-6-sulfane : The presence of sulfur in the structure may suggest potential reactivity and biological interactions.

Antimicrobial Activity

Compounds similar to those containing methoxybenzyl and methylphenyl groups have shown significant antimicrobial properties. For instance:

  • A study indicated that certain derivatives exhibit moderate to high activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against pathogens .

Anticancer Properties

Research on related compounds has demonstrated potential anticancer activities:

  • Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro, showing promising results against different cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest .

Enzymatic Inhibition

Compounds with similar functional groups have been reported to possess inhibitory effects on specific enzymes:

  • For example, certain derivatives showed selective inhibition of butyrylcholinesterase, which could indicate potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of methoxybenzyl compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the benzyl position significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active compounds.

CompoundMIC (µg/mL)Activity
Compound A10High
Compound B25Moderate
Compound C50Low

Case Study 2: Anticancer Activity

Another investigation focused on a series of dioxo-sulfane derivatives, revealing their cytotoxic effects on human breast cancer cells (MCF-7). The study found that certain modifications led to an IC50 value of 15 µM, indicating significant anticancer potential.

CompoundIC50 (µM)Cancer Cell Line
Compound X15MCF-7
Compound Y30MCF-7
Control>100MCF-7

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